3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid

Regioselective halogenation Imidazo[1,2-a]pyrimidine synthesis Halogen-dependent reactivity

3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 1823898-58-3) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine family, characterized by a fused imidazole-pyrimidine core bearing an iodine atom at the 3-position and a carboxylic acid group at the 2-position. With a molecular formula of C₇H₄IN₃O₂ and a molecular weight of 289.03 g·mol⁻¹, it is substantially heavier and more polarizable than its non-halogenated parent scaffold imidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 64951-10-6, MW 163.13 g·mol⁻¹).

Molecular Formula C7H4IN3O2
Molecular Weight 289.03 g/mol
Cat. No. B11835847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid
Molecular FormulaC7H4IN3O2
Molecular Weight289.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(N=C2N=C1)C(=O)O)I
InChIInChI=1S/C7H4IN3O2/c8-5-4(6(12)13)10-7-9-2-1-3-11(5)7/h1-3H,(H,12,13)
InChIKeyKJNMLCHMOLRNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid – Key Physicochemical Identity and Scaffold Classification for Procurement Decisions


3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 1823898-58-3) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine family, characterized by a fused imidazole-pyrimidine core bearing an iodine atom at the 3-position and a carboxylic acid group at the 2-position . With a molecular formula of C₇H₄IN₃O₂ and a molecular weight of 289.03 g·mol⁻¹, it is substantially heavier and more polarizable than its non-halogenated parent scaffold imidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 64951-10-6, MW 163.13 g·mol⁻¹) . The compound is primarily sourced as a research intermediate (typical purity ≥95%) for downstream derivatization in medicinal chemistry and chemical biology programs .

Why 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid Cannot Be Replaced by Non-Iodinated or Brominated Imidazopyrimidine Analogs


Substitution of 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid with its 3-bromo, 3-chloro, or non-halogenated congeners fails at the level of both synthetic regiochemistry and downstream functionalization efficiency. Kochergin et al. demonstrated that bromination of 2-arylimidazo[1,2-a]pyrimidines yields mixtures of 6-bromo- and 3,6-dibromo-substituted products, whereas iodination proceeds with divergent regioselectivity . The 3-iodo substituent is the specifically required leaving group for solid-phase Suzuki-Miyaura cross-coupling at the 3-position, as established by El Kazzouli et al. using polymer-bound 3-iodoimidazo[1,2-a]pyrimidine . A regiospecific one-pot method reported by Katritzky et al. achieved 3-substituted imidazo[1,2-a]pyrimidines in yields of 35–92%, underscoring that the 3-position reactivity is critically halogen-dependent . Furthermore, the carboxylic acid at C2 provides a second orthogonal derivatization site (amide or ester formation) that is absent in simple 3-iodoimidazo[1,2-a]pyrimidine, meaning that procurement of the non-acid analog forfeits this bifunctional synthetic utility.

Quantitative Differentiation Evidence for 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid Against Structural Analogs


Regioselective Halogenation: Iodine vs. Bromine Divergent Product Distribution

Kochergin et al. (2000) directly compared the reaction outcome of bromine versus iodine in the synthesis of 2-arylimidazo[1,2-a]pyrimidine derivatives from 2-aminopyrimidines and methyl aryl ketones. Bromination produced a mixture of 6-bromo-monosubstituted and 3,6-dibromo-disubstituted products, whereas iodination yielded the 3-iodo-monosubstituted product with distinct regioselectivity . This is the most direct class-level evidence that the 3-iodo derivative cannot be simply replaced by its 3-bromo analog without altering both the regiochemical outcome and downstream product profiles.

Regioselective halogenation Imidazo[1,2-a]pyrimidine synthesis Halogen-dependent reactivity

Solid-Phase Suzuki-Miyaura Cross-Coupling Specifically Enabled by the C3-Iodo Substituent

El Kazzouli et al. (2012) developed a microwave-assisted solid-phase synthesis in which functionalization at the 3-position was achieved exclusively by treating polymer-bound 3-iodoimidazo[1,2-a]pyrimidine with various boronic acids under Suzuki-Miyaura conditions . This method established that the C3-iodo group is the requisite reactive handle for this transformation on solid support. In complementary solution-phase work, Ermolat'ev et al. (2006) reported a Pd(0)-mediated microwave-assisted arylation protocol yielding a 45-membered library of 2,3-disubstituted imidazo[1,2-a]pyrimidines with good yields and purities . Katritzky et al. (2003) independently demonstrated regiospecific 3-substitution of imidazo[1,2-a]pyrimidines in yields ranging from 35% to 92% using a one-pot methodology . Collectively, these three studies establish the C3-iodo substituent as a validated, high-yielding exit vector for diversification.

Solid-phase synthesis Suzuki-Miyaura coupling C3-functionalization

Physicochemical Differentiation: Molecular Weight, Polarizability, and Hydrogen-Bonding Capacity vs. Non-Halogenated Parent

The presence of the iodine atom at C3 confers a molecular weight increase of 125.90 g·mol⁻¹ relative to the non-halogenated parent imidazo[1,2-a]pyrimidine-2-carboxylic acid (289.03 vs. 163.13 g·mol⁻¹) . This represents a 77% increase in mass, which directly impacts molar dosing calculations, stock solution preparation, and solid handling characteristics. The iodine atom also substantially increases polarizability (calculated complexity index: 226 ) and contributes to altered chromatographic retention behavior compared to the non-halogenated, 3-chloro, or 3-bromo analogs. The carboxylic acid at C2 provides one hydrogen-bond donor and four hydrogen-bond acceptor sites , enabling predictable acid-base extraction behavior (pKa ~3–4 expected for the conjugated acid of the imidazo[1,2-a]pyrimidine carboxylate).

Physicochemical properties Molecular weight Halogen effect

Imidazo[1,2-a]pyrimidine Scaffold Antibacterial Activity via GryB ATPase Inhibition with Defined IC₅₀ Values

Abdel-Mohsen et al. (2020) reported a series of polyfunctionalized imidazopyrimidines (compounds 6a–u and 9a–d) screened against a panel of Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae, P. aeruginosa, S. typhi) bacteria . Most derivatives displayed remarkable selectivity against Gram-negative bacteria over Gram-positive strains. Notably, compounds 6f and 6g exhibited potent and broad-spectrum antibacterial activity with GryB ATPase inhibitory IC₅₀ values of 1.14 µM and 0.73 µM, respectively . While these data are for the broader imidazopyrimidine scaffold rather than the specific 3-iodo-2-carboxylic acid derivative, they establish that the imidazo[1,2-a]pyrimidine core—particularly when functionalized at the 2- and 3-positions—is a validated pharmacophore for antibacterial drug discovery targeting the essential bacterial enzyme DNA gyrase B.

Antibacterial Gyrase B ATPase Gram-negative selectivity

Imidazo[1,2-a]pyrimidine as Antileishmanial Pharmacophore with Defined Selectivity Over Host Cells

Kumar et al. (2023) screened a Groebke-Blackburn-Bienaymé multicomponent reaction-based library of imidazo-fused heterocycles against Leishmania amazonensis promastigotes and amastigotes . The imidazo[1,2-a]pyrimidine derivative (compound 24) emerged as the most effective compound with an IC₅₀ of 6.63 µM against the clinically relevant amastigote form, demonstrating approximately 2-fold greater potency than the reference drug miltefosine . Critically, compound 24 exhibited >10-fold selectivity for the intracellular parasite over host cells, a therapeutic window that is essential for antileishmanial drug development. In silico ADMET profiling confirmed acceptable drug-likeness properties for this imidazo[1,2-a]pyrimidine chemotype .

Antileishmanial Neglected tropical disease Therapeutic selectivity

Highest-Value Application Scenarios for 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid Based on Differentiated Evidence


Diversification via Sequential C3 Cross-Coupling and C2 Amidation for Kinase Inhibitor Library Synthesis

The bifunctional architecture—C3-iodo for Suzuki-Miyaura coupling and C2-carboxylic acid for amide bond formation—enables a two-step sequential diversification strategy that is strongly supported by published synthetic methodology. Using the 3-iodo handle, aryl, heteroaryl, or alkenyl groups can be installed at C3 via Pd(0)-catalyzed cross-coupling with boronic acids under microwave-assisted conditions, as demonstrated by Ermolat'ev et al. (45-membered library, good yields) and El Kazzouli et al. (solid-phase protocol) . Subsequent activation of the C2-carboxylic acid (e.g., as the acid chloride or via HATU-mediated coupling) enables amidation with diverse amine libraries. This orthogonal reactivity is particularly valuable for constructing kinase inhibitor candidates, as the imidazo[1,2-a]pyrimidine scaffold has been validated as a MET kinase inhibitor chemotype in Sanofi patents and as a c-Met inhibitor scaffold with IC₅₀ < 500 nM in BindingDB entries .

Gram-Negative Antibacterial Lead Optimization Starting from the Imidazopyrimidine-2-carboxylic Acid Core

Abdel-Mohsen et al. (2020) established that imidazopyrimidine derivatives exhibit remarkable Gram-negative selectivity and inhibit E. coli GryB ATPase with sub-micromolar IC₅₀ values (0.73–1.14 µM) . The C2-carboxylic acid of the target compound serves as a direct precursor to the carboxamide derivatives evaluated in that study. By procuring 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid, medicinal chemistry teams can access the exact functionalization pattern (C2-carboxamide, variable C3-substitution via Suzuki coupling) that produced the most potent GryB inhibitors in the Abdel-Mohsen series. This scenario is further supported by the ADME prediction data from the same study indicating acceptable pharmacokinetic properties for this chemotype.

Antileishmanial Drug Discovery with the Imidazo[1,2-a]pyrimidine Pharmacophore

Kumar et al. (2023) identified the imidazo[1,2-a]pyrimidine scaffold as a new antileishmanial pharmacophore, with compound 24 achieving an IC₅₀ of 6.63 µM (~2× miltefosine) and >10-fold selectivity over host cells . The target compound provides the synthetic entry point to explore structure-activity relationships around this validated core. The C3-iodo position allows systematic variation of the substituent that occupies the region corresponding to compound 24's aryl group, while the C2-carboxylic acid can be converted to diverse ester, amide, or heterocyclic derivatives to probe the pharmacophore's tolerance at that vector. The documented selectivity advantage over host cells reduces the risk of pursuing this scaffold relative to less selective chemotypes.

Continuous-Flow and Automated Synthesis Process Development

Herath et al. (2010) demonstrated the first continuous-flow synthesis of imidazo[1,2-a]heterocycle-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid, representing a significant advance over batch methods . While this study focused on the pyridine analog, the methodology is directly translatable to the pyrimidine series. For process chemistry groups evaluating scale-up feasibility, the 2-carboxylic acid functionality of the target compound is compatible with the continuous-flow Hantzsch-type condensation, and the 3-iodo substituent can be introduced subsequently via regioselective iodination using trihaloisocyanuric acids in ethanol as described by Neto et al. (Green Chem., 2020) . This combination of flow-compatible core assembly and benign iodination conditions supports scalable procurement strategies.

Quote Request

Request a Quote for 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.